



## Application Note: Two-Step Bioorthogonal Antibody Labeling with Sulfo ICG-Tetrazine

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| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Sulfo ICG-tetrazine |           |
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#### Introduction

Indocyanine green (ICG), a near-infrared (NIR) cyanine dye, is extensively used in medical diagnostics, including fluorescence-guided surgery and in vivo imaging, due to its deep tissue penetration and low autofluorescence.[1] Covalently conjugating ICG to monoclonal antibodies (mAbs) enables targeted delivery and visualization of specific cell populations or tissues. This document details a two-step bioorthogonal labeling strategy for conjugating **Sulfo ICG-tetrazine** to an antibody.

Traditional antibody labeling often involves the direct reaction of an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, with lysine residues on the antibody.[2] While effective, this can sometimes lead to issues with reproducibility or alteration of antigen binding. [2] Bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a highly specific and rapid alternative.[3][4] This "click chemistry" reaction proceeds efficiently under physiological conditions without interfering with biological processes.[4]

This protocol first describes the modification of the antibody with a TCO-NHS ester to introduce the TCO moiety onto surface-accessible lysine residues. The second stage involves the rapid and specific "click" reaction of the TCO-modified antibody with **Sulfo ICG-tetrazine** to yield the final fluorescently labeled antibody conjugate. This method provides excellent control over the labeling process and can be adapted for various antibodies and research applications.



# Experimental Protocols Antibody Preparation and Modification with TCO-NHS Ester

This initial stage introduces the trans-cyclooctene (TCO) functional group to the antibody, preparing it for the subsequent click reaction with the tetrazine-modified dye.

#### 1.1. Materials and Reagents

| Reagent/Material                    | Specifications  |  |
|-------------------------------------|---|--|
| Monoclonal Antibody (mAb)           | Purified, in amine-free buffer (e.g., PBS). Purity >95%.    |  |
| TCO-NHS Ester                       | e.g., TCO-PEG4-NHS Ester                                    |  |
| Reaction Buffer                     | 1 M Sodium Bicarbonate, pH 8.5-9.0                          |  |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity   |  |
| Purification System                 | Sephadex G-25 column or spin columns (e.g., Amicon® Ultra). |  |
| Wash/Elution Buffer                 | Phosphate-Buffered Saline (PBS), pH 7.2-7.4                 |  |

#### 1.2. Protocol for TCO Modification

#### Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris or glycine,
   perform a buffer exchange using a spin column.[5]
- Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[6] The conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[6]
- $\circ$  Add Reaction Buffer (1 M Sodium Bicarbonate) to the antibody solution to constitute 10% of the final volume, adjusting the pH to 8.5  $\pm$  0.5.[7]

#### TCO-NHS Ester Reconstitution:



- Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a 10 20 mM stock solution. Vortex to ensure complete dissolution.
- Conjugation Reaction:
  - Add a 5-20 molar excess of the TCO-NHS ester stock solution to the pH-adjusted antibody solution.[8] The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture at room temperature for 30-60 minutes with gentle shaking or rotation.
- Purification of TCO-Modified Antibody:
  - Remove unreacted TCO-NHS ester by purifying the reaction mixture using a desalting spin column or a Sephadex G-25 gravity column.[6]
  - If using a gravity column, load the reaction mixture and elute with PBS (pH 7.2-7.4).
     Collect the first colored fractions, which contain the purified TCO-antibody conjugate.[9]
  - The purified TCO-modified antibody can be used immediately in the next stage or stored according to standard antibody storage protocols.

## Labeling of TCO-Antibody with Sulfo ICG-Tetrazine

This second stage utilizes the highly efficient IEDDA click reaction to covalently attach the **Sulfo ICG-tetrazine** to the TCO-modified antibody.

#### 2.1. Materials and Reagents

| Reagent/Material                    | Specifications                              |  |
|-------------------------------------|---|--|
| TCO-Modified Antibody               | From Stage 1                                |  |
| Sulfo ICG-Tetrazine                 | Lyophilized powder                          |  |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity                                 |  |
| Purification System                 | Sephadex G-25 column or spin columns.       |  |
| Wash/Elution Buffer                 | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |  |



#### 2.2. Protocol for Sulfo ICG-Tetrazine Labeling

#### Sulfo ICG-Tetrazine Reconstitution:

- Immediately before use, dissolve the Sulfo ICG-tetrazine in anhydrous DMSO to create a
   1-10 mM stock solution. Vortex to ensure complete dissolution.
- Click Chemistry Reaction:
  - Add a 1.5 to 5 molar excess of the Sulfo ICG-tetrazine stock solution to the purified TCO-modified antibody solution.
  - The IEDDA reaction is extremely fast.[3] Incubate the mixture for 30-60 minutes at room temperature, protected from light, to ensure complete reaction.
- · Purification of Final Conjugate:
  - Purify the final Sulfo ICG-antibody conjugate to remove unreacted Sulfo ICG-tetrazine
    using a desalting spin column or a Sephadex G-25 gravity column, following the same
    procedure as in step 1.2.4.[9]
  - Collect the purified, labeled antibody. The conjugate should be stored at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

## **Characterization and Data Analysis**

The quality of the final conjugate is determined by calculating the Dye-to-Antibody Ratio (DAR), also known as the Degree of Substitution (DOS). An optimal DAR for most antibodies is between 2 and 10.[7]

#### Protocol for DAR Calculation

- Measure Absorbance: Dilute a sample of the final purified conjugate in PBS to a
  concentration where the absorbance values fall between 0.1 and 0.9. Measure the
  absorbance at 280 nm (for protein) and ~785 nm (the maximum absorbance for ICG).[6]
- Calculate DAR: Use the following formulas to determine the concentration of the antibody and the dye, and subsequently the DAR.



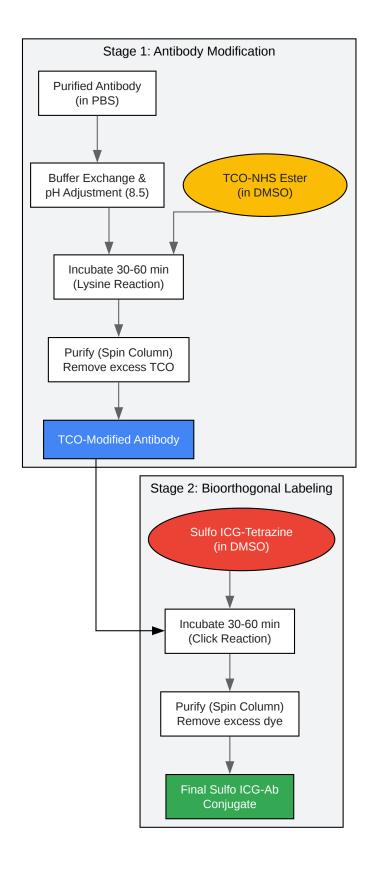
- Antibody Concentration (M): [Ab] =  $(A_{280} (A_{785} \times CF_{280})) / \epsilon_Ab$
- Dye Concentration (M): [Dye] =  $A_{785} / \epsilon_Dye$
- Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Ab]

#### Table of Spectrophotometric Constants

| Parameter                                      | Symbol            | Value                                     | Reference |
|--|-------------------|---|-----------|
| Molar Extinction Coefficient of IgG at 280 nm  | ε_Ab              | ~210,000 M <sup>-1</sup> cm <sup>-1</sup> | [10]      |
| Molar Extinction Coefficient of ICG at ~785 nm | ε_Dye             | ~230,000 M <sup>-1</sup> cm <sup>-1</sup> | [6][7]    |
| Correction Factor for ICG at 280 nm            | CF <sub>280</sub> | ~0.073                                    | [6][7]    |

## **Visualizations**

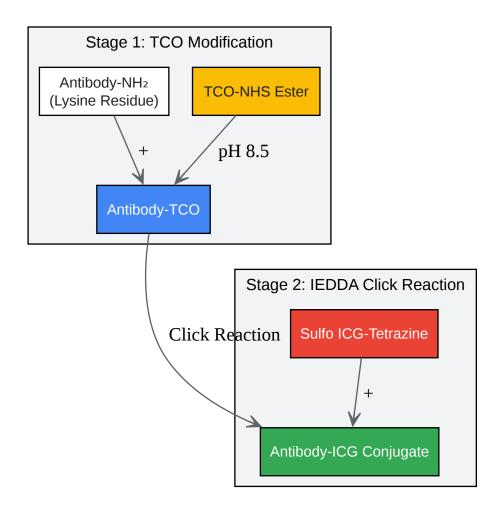




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Workflow for two-step bioorthogonal antibody labeling.





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Chemical principle of the two-step labeling reaction.

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